N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-N'-phenylbenzene-1,4-diamine
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Overview
Description
(1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is an organic compound that belongs to the class of carbazoles Carbazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with an appropriate amine. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 4-phenylbenzene-1,4-diamine in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Electrophilic reagents such as bromine or nitric acid in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the p53 signaling pathway, leading to apoptosis in cancer cells . The compound enhances the phosphorylation of p53, which in turn activates downstream effectors involved in cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: A precursor in the synthesis of the target compound.
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: Another carbazole derivative with similar structural features.
5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Compounds containing both carbazole and thiadiazole moieties.
Uniqueness
(1E)-N1-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-N4-PHENYLBENZENE-1,4-DIAMINE is unique due to its specific combination of carbazole and benzene diamine moieties, which confer distinct electronic and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C27H23N3 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[(9-ethylcarbazol-3-yl)methylideneamino]-N-phenylaniline |
InChI |
InChI=1S/C27H23N3/c1-2-30-26-11-7-6-10-24(26)25-18-20(12-17-27(25)30)19-28-21-13-15-23(16-14-21)29-22-8-4-3-5-9-22/h3-19,29H,2H2,1H3 |
InChI Key |
FCFMAZMPHNLREB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4)C5=CC=CC=C51 |
Origin of Product |
United States |
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